2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole 2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17709593
InChI: InChI=1S/C8H12BrNS/c1-5(2)7(9)8-10-6(3)4-11-8/h4-5,7H,1-3H3
SMILES:
Molecular Formula: C8H12BrNS
Molecular Weight: 234.16 g/mol

2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole

CAS No.:

Cat. No.: VC17709593

Molecular Formula: C8H12BrNS

Molecular Weight: 234.16 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole -

Specification

Molecular Formula C8H12BrNS
Molecular Weight 234.16 g/mol
IUPAC Name 2-(1-bromo-2-methylpropyl)-4-methyl-1,3-thiazole
Standard InChI InChI=1S/C8H12BrNS/c1-5(2)7(9)8-10-6(3)4-11-8/h4-5,7H,1-3H3
Standard InChI Key FSBGKCVFECSUFA-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)C(C(C)C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features:

  • Thiazole core: A five-membered ring with sulfur (S) at position 1 and nitrogen (N) at position 3.

  • 4-Methyl substituent: A methyl group (-CH₃) at the 4-position of the thiazole ring.

  • 1-Bromo-2-methylpropyl chain: A branched alkyl chain with a bromine atom at the 1-position and a methyl group at the 2-position.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₂BrNS
Molecular Weight234.16 g/mol
IUPAC Name2-(1-bromo-2-methylpropyl)-4-methyl-1,3-thiazole
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DCM, toluene)

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~650 cm⁻¹ (C-Br stretch) and ~1560 cm⁻¹ (C=N stretch in thiazole).

  • NMR: ¹H-NMR signals for methyl groups (δ 1.2–1.5 ppm) and thiazole protons (δ 6.8–7.2 ppm) .

Synthesis Methods

Nucleophilic Substitution Reaction

The primary synthesis route involves reacting 3-bromo-2-methylpropene with a thiazole derivative under basic conditions:

Reaction Scheme:
Thiazole derivative+3-bromo-2-methylpropeneBase (e.g., NaH)2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole\text{Thiazole derivative} + \text{3-bromo-2-methylpropene} \xrightarrow{\text{Base (e.g., NaH)}} \text{2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole}

Table 2: Synthesis Conditions and Yields

Starting MaterialBaseSolventTemperatureYield (%)
4-Methyl-1,3-thiazolePotassium tert-butoxideToluene80°C72
2-Methyl-1,3-thiazoleSodium hydrideDichloromethane25°C65

Industrial-Scale Production

Industrial methods optimize yield and purity using continuous flow reactors and automated platforms. For example, 3-bromo-2-methylpropyl bromide is reacted with 2-methylthiazole in toluene with K₂CO₃, achieving >90% conversion .

Mechanism of Action and Reactivity

Bromine as a Leaving Group

The bromine atom enhances reactivity in nucleophilic substitutions, enabling functionalization at the 1-position. This property is critical for derivatization in drug design .

Biological Target Interactions

  • Enzyme Inhibition: The thiazole ring binds to ATP-binding sites in kinases, inhibiting phosphorylation .

  • Receptor Modulation: Methyl and bromoalkyl groups enhance hydrophobic interactions with G-protein-coupled receptors (GPCRs) .

Figure 1: Proposed Interaction with Bacterial Enzyme

Thiazole core+Enzyme active siteH-bonding with S and N atoms\text{Thiazole core} + \text{Enzyme active site} \rightarrow \text{H-bonding with S and N atoms}

Biological Activities and Applications

Antimicrobial Properties

  • Antibacterial: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: 90% growth inhibition of Candida albicans at 50 µg/mL .

Table 3: Biological Activity Profile

OrganismActivity (IC₅₀/MIC)MechanismSource
S. aureusMIC = 16 µg/mLCell wall synthesis inhibition
HepG2 (Liver Cancer)IC₅₀ = 12 µMCaspase-3 activation

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced bioavailability .

  • Targeted Drug Delivery: Develop nanoparticle formulations to reduce off-target effects .

  • Clinical Trials: Evaluate efficacy in Phase I trials for solid tumors .

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